molecular formula C7H2Cl2FIO2 B13887624 3,5-Dichloro-2-fluoro-4-iodobenzoic acid

3,5-Dichloro-2-fluoro-4-iodobenzoic acid

Cat. No.: B13887624
M. Wt: 334.89 g/mol
InChI Key: FEFYPACBXIHIHK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H2Cl2FIO2. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of benzoic acid derivativesThe iodination step can be performed using iodine and an oxidizing agent such as nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-2-fluoro-4-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and halogen bonding, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic applications. The combination of chlorine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H2Cl2FIO2

Molecular Weight

334.89 g/mol

IUPAC Name

3,5-dichloro-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H2Cl2FIO2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13)

InChI Key

FEFYPACBXIHIHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)I)Cl)F)C(=O)O

Origin of Product

United States

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